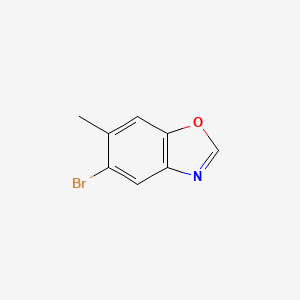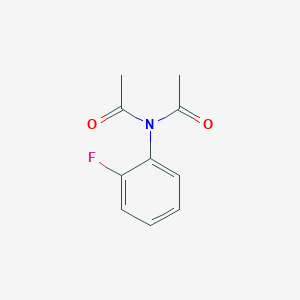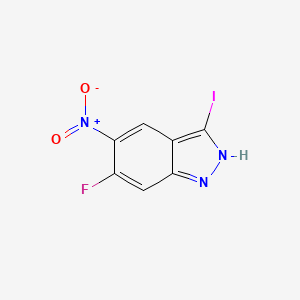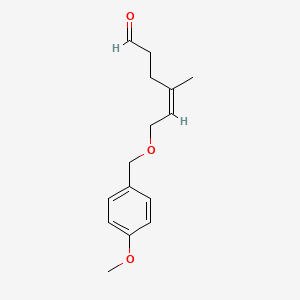
Methyl 8-iodo-3-nitro-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-iodo-3-nitro-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an iodine atom at the 8th position, a nitro group at the 3rd position, and a methyl ester group at the 1st position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-iodo-3-nitro-1-naphthoate typically involves the iodination of a naphthoate precursor followed by nitration. One common method includes the following steps:
Iodination: The starting material, such as methyl 1-naphthoate, is treated with iodine and a suitable oxidizing agent (e.g., iodic acid) to introduce the iodine atom at the 8th position.
Nitration: The iodinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 8-iodo-3-nitro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium azide, phenol, or secondary amines in the presence of a suitable base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: Methyl 8-amino-3-nitro-1-naphthoate.
Oxidation: Methyl 8-iodo-3-nitro-1-naphthoic acid.
Applications De Recherche Scientifique
Methyl 8-iodo-3-nitro-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 8-iodo-3-nitro-1-naphthoate depends on the specific application and the target molecule. Generally, the compound can interact with various molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions and interact with electron-rich sites.
Iodine Atom: Can undergo substitution reactions, allowing the compound to be modified or linked to other molecules.
Methyl Ester Group: Can be hydrolyzed to form carboxylic acids, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Methyl 8-iodo-1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 3-nitro-1-naphthoate: Lacks the iodine atom, reducing its versatility in substitution reactions.
Methyl 8-amino-3-nitro-1-naphthoate:
Uniqueness: Methyl 8-iodo-3-nitro-1-naphthoate is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring
Propriétés
Formule moléculaire |
C12H8INO4 |
|---|---|
Poids moléculaire |
357.10 g/mol |
Nom IUPAC |
methyl 8-iodo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8INO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
Clé InChI |
QAMNRCUGQSQDKU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


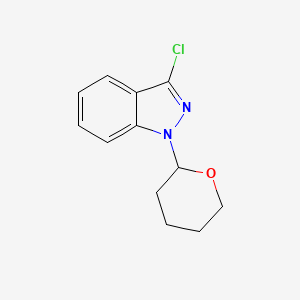
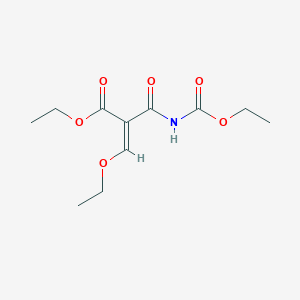


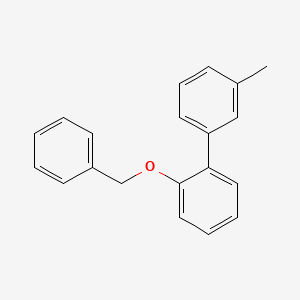

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
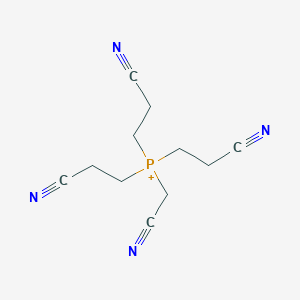
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
